Tungsten hexafluoride

Description

Propriétés

IUPAC Name |

hexafluorotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.W/h6*1H;/q;;;;;;+6/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHILIPIEUBEPD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

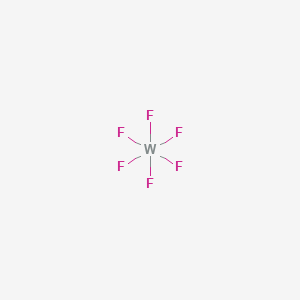

Canonical SMILES |

F[W](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6W, WF6 | |

| Record name | TUNGSTEN HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tungsten hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | tungsten(VI) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(VI)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893770 | |

| Record name | Tungsten hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tungsten hexafluoride appears as a toxic corrosive light yellow liquid or gas. Noncombustible. Used in the manufacture of other chemicals and in the manufacture of electronics., Gas or Vapor, Colorless gas or light-yellow liquid that decomposes in water; [Hawley] | |

| Record name | TUNGSTEN HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

67 °F, 17.1 °C | |

| Record name | Tungsten hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Reacts with water, Decomposes in water, Very soluble in carbon tetrachloride, cyclohexane, Solubility in anhydrous hexafluoride: 3.14 moles/1000 g HF, MIscible with many colvents (e.g. cyclohexane, carbon tetrachloride) | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.44 g/cu cm | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid or colorless gas, Orthorhombic, deliquescent crystals when solid | |

CAS No. |

7783-82-6 | |

| Record name | TUNGSTEN HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten hexafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Tungsten fluoride (WF6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten hexafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

37 °F, 1.9 °C | |

| Record name | Tungsten hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tungsten hexafluoride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Reaction Parameters and Optimization

Optimal conditions occur at 350–400°C under 1.2–2.0 psi (8.3–13.8 kPa) fluorine pressure, achieving >98% conversion efficiency. Reactor designs incorporate nickel or Monel alloys to withstand fluorine corrosion, with fluidized-bed configurations enhancing heat dissipation. Table 1 summarizes critical process variables:

| Parameter | Range | Effect on Yield |

|---|---|---|

| Temperature | 350–400°C | <350°C: Incomplete reaction; >400°C: WOF₄ formation |

| F₂ Flow Rate | 2.5–3.5 L/min·kg W | Lower rates: Unreacted W; Higher: Fluidization issues |

| Particle Size (W) | 45–150 μm | Finer powders increase surface area but risk entrainment |

Byproduct Management

The primary impurity, tungsten oxytetrafluoride (WOF₄), forms through oxygen contamination and necessitates fractional distillation at −30°C to −50°C. Modern plants employ in-line infrared spectroscopy (IR) to monitor WOF₄ concentrations below 0.1 mol%.

Fluorination Using Alternative Halogen Fluorides

Specialized applications utilize chlorine trifluoride (ClF₃) or bromine trifluoride (BrF₃) as milder fluorinating agents, particularly for tungsten oxide precursors:

$$ \text{WO}3 + 3 \text{ClF}3 \rightarrow \text{WF}6 + 3 \text{ClO}2 + 1.5 \text{O}_2 $$

Comparative Analysis of Fluorinating Agents

Table 2 evaluates reagent effectiveness:

| Reagent | Reaction Temp (°C) | WF₆ Purity (%) | Byproducts |

|---|---|---|---|

| F₂ | 350–400 | 99.2 | WOF₄, WF₅ |

| ClF₃ | 200–250 | 98.7 | ClO₂, WO₂F₂ |

| BrF₃ | 180–220 | 97.9 | Br₂, WOBrF₄ |

While halogen fluorides reduce energy costs, their higher molar costs and complex byproduct streams limit use to niche applications.

Reactions with Tungsten Hexachloride and Hydrogen Fluoride

The Ruff-Eisner method persists in laboratory-scale synthesis, with modern adaptations using antimony pentafluoride (SbF₅) to enhance kinetics:

$$ \text{WCl}6 + 3 \text{SbF}5 \rightarrow \text{WF}6 + 3 \text{SbF}3\text{Cl}_2 $$

This two-stage process first generates SbF₃Cl₂ at 80°C, followed by WF₆ distillation at −20°C under reduced pressure (50–100 mmHg). The method yields 92–94% purity WF₆, requiring additional adsorption over sodium fluoride to remove Sb-containing vapors.

Industrial Production Techniques

Recirculating Reaction Systems

Patent US5348723A discloses a closed-loop process where unreacted fluorine is recycled through the tungsten bed, improving utilization to 99.3%. The system maintains 1.5–2.0 psi overpressure using WF₆ as a diluent, suppressing WOF₄ formation. Real-time gas chromatography ensures F₂ concentrations remain below explosive limits (5 vol%).

High-Purity Synthesis for Semiconductor Applications

Figure 1 illustrates a four-stage industrial process from WO2009032464A1:

- Synthesis : Fluidized-bed reactor at 400°C, 150 kPa

- Crude Recovery : Condensation at −50°C, removing WOF₄

- Purification : Flow through activated carbon (NORIT® RX3) at 50°C, reducing Mo/Cr impurities by 99%

- Distillation : Fractional distillation at −30°C to −80°C

This protocol achieves impurity levels of <5 ppb Mo and <2 ppb Cr, meeting SEMI C3.40 specifications.

Purification Methods for High-Purity Applications

Carbonaceous Material Adsorption

Activated carbon beds preconditioned with WF₆ at 50°C effectively chemisorb transition metals via d-orbital interactions. Pilot studies demonstrate 99.8% MoF₆ and 99.5% CrF₆ removal at space velocities of 0.8 s⁻¹. Regeneration involves heating to 350°C under WF₆ flow, restoring 98% adsorption capacity over 50 cycles.

Cryogenic Distillation

Multi-column distillation systems separate WF₆ (bp 17°C) from higher-boiling impurities like WOF₄ (bp 187°C) and MoF₆ (bp 35°C). Optimal reflux ratios of 8:1 in packed columns (Sulzer CY) yield 99.999% purity.

Analyse Des Réactions Chimiques

Tungsten hexafluoride undergoes several types of chemical reactions:

Hydrolysis: On contact with water, this compound reacts to form hydrogen fluoride and tungsten oxyfluorides, eventually producing tungsten trioxide[ \text{WF}_6 + 3 \text{H}_2\text{O} \rightarrow \text{WO}_3 + 6 \text{HF} ]

Reduction: This compound can be reduced to tungsten tetrafluoride (WF4), a yellow compound.

Substitution: this compound can react with various reagents to form different tungsten compounds.

Applications De Recherche Scientifique

Semiconductor Manufacturing

Overview:

Tungsten hexafluoride is primarily utilized in the semiconductor industry as a precursor for tungsten deposition. Its unique properties make it essential for creating tungsten metal films used in integrated circuits.

Applications:

- Thin Film Deposition: WF6 is decomposed to deposit tungsten films on substrates, which are critical for the fabrication of microelectronic devices. The films provide excellent conductivity and stability, enhancing device performance and longevity .

- High Purity Requirements: The semiconductor industry demands high-purity WF6 to prevent contamination during the deposition process. The manufacturing process involves reacting pure tungsten with fluorine gas under controlled conditions to yield high-purity WF6 .

Case Study:

A study conducted by researchers at the University of Southampton demonstrated the potential of tungsten fluoride complexes derived from WF6 in developing new materials for advanced electronic applications. The research highlighted the distinct properties of metal fluoride complexes compared to their chloride and bromide counterparts, paving the way for innovative uses in electronics .

Catalysis

Overview:

this compound has emerged as a promising catalyst in various chemical reactions due to its strong metal-fluoride bonds.

Applications:

- Fluorination Reactions: WF6 acts as a fluorinating agent in organic synthesis, facilitating the introduction of fluorine into organic compounds. This is particularly valuable in pharmaceuticals and agrochemicals where fluorinated products often exhibit enhanced biological activity .

- Catalytic Processes: Research indicates that tungsten fluoride complexes can serve as catalysts for various chemical transformations, including oxidation and reduction reactions. These catalysts can operate under mild conditions, making them attractive for green chemistry applications .

Environmental Monitoring

Overview:

The strong bond between fluorine and tungsten makes WF6 useful in developing sensors for environmental monitoring.

Applications:

- Fluoride Detection: this compound complexes are being explored for their potential to create sensors that measure fluoride concentrations in water sources. This application is critical for ensuring water quality and safety, particularly in industrial areas where fluoride contamination might occur .

- Medical Imaging: Recent advancements suggest that tungsten fluoride complexes could be utilized as carriers for fluorine-18 isotopes in medical imaging, enhancing imaging techniques such as positron emission tomography (PET) .

Market Trends and Innovations

Recent market analyses indicate a growing interest in this compound beyond traditional applications. Researchers are investigating its potential roles in energy storage systems and advanced materials science, reflecting a trend towards innovation across various sectors .

Mécanisme D'action

The primary mechanism by which tungsten hexafluoride exerts its effects is through its high reactivity with other compounds. When used in chemical vapor deposition, this compound decomposes on a heated substrate, forming a tungsten film. The molecular targets and pathways involved include the interaction of this compound with silicon or other substrates to form tungsten silicide or other tungsten compounds .

Comparaison Avec Des Composés Similaires

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 297.83 g/mol |

| Melting Point | 2°C |

| Boiling Point | 17°C |

| Density (gas, 25°C) | 13.1 g/L |

| Oxidation State of W | +6 |

| Elemental Composition | W: 61.73%, F: 38.27% |

Synthesis and Applications :

WF₆ is synthesized via direct fluorination of tungsten metal or tungsten trioxide (WO₃) at elevated temperatures (~350°C) . High-purity WF₆ (>99.99%) is critical for semiconductor manufacturing, where it is used in chemical vapor deposition (CVD) to produce tungsten films for interconnects and contacts . The reaction with hydrogen (WF₆ + 3H₂ → W + 6HF) enables precise, high-purity metallic tungsten deposition . Additionally, WF₆ is employed in the production of tungsten carbide and specialty alloys for medical and aerospace applications .

Safety and Handling :

WF₆ is highly toxic, corrosive, and reacts violently with water, alcohols, and organic compounds (e.g., tetramethoxysilane) . It requires specialized storage in nickel or Monel cylinders and rigorous temperature control (above 17°C to prevent liquefaction) during transport and use . The U.S. DOT classifies it under Hazard Class 2.3 (toxic gas) and 8 (corrosive), with UN Number 2196 .

Comparison with Similar Hexafluorides

Metal hexafluorides share structural similarities (octahedral geometry) but exhibit distinct physical, chemical, and industrial properties. Below, WF₆ is compared with sulfur hexafluoride (SF₆) and uranium hexafluoride (UF₆).

Table 1: Physical and Chemical Properties

| Property | WF₆ | SF₆ | UF₆ |

|---|---|---|---|

| Molecular Weight (g/mol) | 297.83 | 146.06 | 352.02 |

| Melting Point (°C) | 2 | -50.8 | 64.1 |

| Boiling Point (°C) | 17 | -63.8 (sublimes) | 56.5 (sublimes) |

| Density (gas, g/L) | 13.1 | 6.17 | 15.0 |

| Reactivity | Hydrolyzes violently | Chemically inert | Hydrolyzes slowly |

| Primary Applications | Semiconductors, CVD | Electrical insulation, MRI | Nuclear fuel processing |

Key Comparisons:

Reactivity and Stability :

- WF₆ is highly reactive, rapidly hydrolyzing to form HF and WO₃ . In contrast, SF₆ is chemically inert and stable up to 500°C, making it ideal for electrical insulation .

- UF₆ hydrolyzes slowly but is pyrophoric in fine particulate form, requiring careful handling in nuclear fuel enrichment .

Industrial Applications: WF₆: Dominates in microelectronics for CVD tungsten deposition. Global market size reached $XX million in 2022, driven by semiconductor demand . SF₆: Used in high-voltage circuit breakers and MRI machines.

Thermodynamic Behavior :

- WF₆ has a lower ionization cross-section (2.5×10⁻¹⁶ cm² at 70 eV) compared to SF₆ (3.8×10⁻¹⁶ cm²), affecting its plasma behavior in CVD processes .

- UF₆ exhibits unique phase-change dynamics, subliming at 56.5°C under standard pressure, which is leveraged in isotopic separation .

Environmental and Safety Considerations: WF₆ and UF₆ pose significant health risks (acute toxicity, corrosivity), whereas SF₆ is non-toxic but environmentally persistent . WF₆ requires stringent temperature-controlled pipelines (>17°C) to prevent liquefaction, unlike SF₆, which is stored as a compressed gas .

Research Findings:

- WF₆ in CVD : Optimal deposition occurs at 750K with H₂/WF₆ flow rates of 1.21 L/min and 0.151 L/min, respectively . CFD simulations highlight temperature uniformity as critical for coating quality .

- UF₆ Handling : Storage in welded nickel cylinders and purification via distillation are standard practices to mitigate radiological hazards .

Activité Biologique

Tungsten hexafluoride (WF6) is a compound that has garnered attention in various fields, particularly in semiconductor manufacturing. Its biological activity, however, remains less explored compared to its industrial applications. This article synthesizes available research findings and case studies regarding the biological effects of this compound, focusing on toxicity, exposure effects, and potential health implications.

This compound is a colorless gas or light yellow liquid under ambient conditions and is primarily used for depositing tungsten in semiconductor devices due to its high conductivity and compatibility with silicon substrates. Its octahedral molecular structure contributes to its unique chemical properties, making it an effective precursor in various chemical vapor deposition processes .

Exposure Routes and Effects

This compound is classified as a highly corrosive substance. Inhalation can lead to severe irritation of the respiratory tract, while dermal contact may cause burns and irritation . The compound has been shown to induce lung inflammation and fibrosis in animal studies. For instance, exposure to tungsten compounds has been associated with increased lung weights and macrophage influx in rat models, indicating a potential for pulmonary toxicity .

Case Study: Inhalation Toxicity

A significant study investigated the effects of tungsten blue oxide exposure in rats, which serves as a proxy for this compound due to its similar toxicological profile. Rats exposed to varying concentrations of tungsten blue oxide exhibited increased white blood cell counts and eosinophils, particularly at higher exposure levels. Notably, male rats showed significant hematological changes, including elevated hemoglobin and hematocrit levels post-exposure . These findings suggest that tungsten compounds can provoke inflammatory responses in the lungs.

Biological Monitoring and Health Implications

Biological Monitoring : Workers exposed to this compound or related compounds are monitored for potential health effects. Studies indicate that chronic exposure can lead to conditions such as fluorosis, characterized by skeletal changes due to fluoride accumulation .

Long-term Health Effects : While this compound has not been conclusively linked to cancer in animal studies, its corrosive nature raises concerns about long-term exposure consequences. The New Jersey Department of Health has highlighted the need for further research into reproductive toxicity and carcinogenic potential .

Summary of Research Findings

| Study | Findings | Implications |

|---|---|---|

| Rajendran et al. (2012) | Increased lung weights and white blood cell counts in rats exposed to tungsten compounds | Suggests pulmonary toxicity and inflammatory response |

| Toxicological Profile (ATSDR) | Inhalation leads to respiratory irritation; potential for fluorosis | Highlights need for monitoring workers' health |

| NASA Technical Reports | This compound reacts with plastics forming fibrous products | Indicates chemical reactivity that could have biological implications |

Q & A

Q. What are the established methods for synthesizing high-purity tungsten hexafluoride, and how can purity be validated?

this compound is typically synthesized via direct fluorination of tungsten metal or tungsten trioxide (WO₃) using elemental fluorine (F₂) under controlled conditions. A common protocol involves reacting WO₃ with F₂ at 350–400°C in a nickel reactor, followed by distillation to remove impurities like HF or WF₅ . Purity validation requires gas chromatography-mass spectrometry (GC-MS) to detect trace contaminants and infrared (IR) spectroscopy to confirm the absence of hydrolyzed byproducts (e.g., WO₂F₂). Quantitative analysis using atomic emission spectroscopy (AES) can further verify tungsten content .

Q. What safety protocols are critical when handling WF₆ in laboratory settings?

WF₆ is highly toxic, corrosive, and moisture-sensitive. Key safety measures include:

- Containment : Use double-walled reactors and Schlenk lines under inert gas (argon/nitrogen) to prevent hydrolysis, which generates HF .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and HF-specific respirators.

- Emergency Neutralization : Onsite HF neutralization kits (e.g., calcium gluconate gel) and gas scrubbers to capture WF₆ vapors .

Q. How can WF₆ decomposition pathways be monitored during chemical vapor deposition (CVD) experiments?

In CVD processes, WF₆ decomposes on heated substrates (e.g., silicon) to deposit tungsten films. Real-time monitoring techniques include:

- Quadrupole Mass Spectrometry (QMS) : Tracks gaseous byproducts like SiF₄ or HF.

- In Situ Ellipsometry : Measures film thickness and growth rates.

- Residual Gas Analysis (RGA) : Identifies partial pressure changes in WF₆ and reaction intermediates .

Advanced Research Questions

Q. How do discrepancies in reported WF₆ thermodynamic properties arise, and how can they be resolved?

Conflicting data on WF₆’s sublimation temperature (2.3–4.5°C at 1 atm) and vapor pressure often stem from impurities (e.g., O₂, H₂O) or measurement techniques. To resolve discrepancies:

- Standardize Calibration : Use traceable manometers and temperature sensors.

- Isolate Variables : Conduct experiments in ultra-high-vacuum (UHV) systems to eliminate atmospheric interference .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., NIST Chemistry WebBook) to identify systematic errors .

Q. What experimental strategies optimize WF₆ reactivity in fluorine-deficient environments?

WF₆’s reactivity with reducing agents (e.g., H₂, Si) is highly sensitive to stoichiometry. Strategies include:

- Pulsed CVD : Alternating WF₆ and H₂ pulses to control nucleation and reduce parasitic gas-phase reactions.

- Plasma-Enhanced CVD (PECVD) : Using RF plasma to dissociate WF₆ at lower temperatures (200–300°C), minimizing substrate damage .

- Additive Screening : Introduce catalysts like Pt nanoparticles to lower activation barriers for WF₆ reduction .

Q. How can isotopic labeling (e.g., ¹⁸O or ¹⁹F) elucidate WF₆ hydrolysis mechanisms?

Isotopic tracing helps track oxygen and fluorine pathways during hydrolysis. Methodological steps:

- Synthesis of Labeled WF₆ : Use ¹⁸O-enriched WO₃ or ¹⁹F₂ gas to prepare isotopically labeled WF₆.

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of labeled vs. unlabeled WF₆ using time-resolved IR spectroscopy.

- Product Analysis : Identify isotopic distribution in hydrolysis byproducts (e.g., H₂¹⁸O or H¹⁹F) via nuclear magnetic resonance (NMR) .

Q. What computational models best predict WF₆ interactions with novel substrates (e.g., 2D materials)?

Density functional theory (DFT) simulations are widely used to model WF₆ adsorption and decomposition on substrates like graphene or MoS₂. Key steps:

- Surface Modeling : Construct slab models with van der Waals corrections to account for weak interactions.

- Reaction Pathway Mapping : Calculate activation energies for WF₆ dissociation steps (e.g., W-F bond cleavage).

- Validation : Compare simulated IR spectra or binding energies with experimental data .

Methodological Considerations

Data Contradiction Analysis : When encountering conflicting results (e.g., varying thermal stability values), researchers should:

Audit Experimental Conditions : Compare reactor materials, pressure ranges, and purity levels across studies .

Reproduce Benchmarks : Replicate foundational experiments (e.g., WF₆ sublimation points) using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.